4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, often interact with metal cations .
Mode of Action
It’s known that similar compounds can undergo ring closure processes through the action of bases, acids, or oxidants . The oxidative cyclization of thiosemicarbazones, a class of compounds related to 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, can lead to the formation of various derivatives .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways due to their ability to interact with metal cations .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antiproliferative and anti-inflammatory activity .
Action Environment
It’s known that the reactivity of similar compounds can be influenced by the hardness/softness of the metal cation as well as by its oxidizing strength .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide. This reaction yields 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further converted to the desired compound through various chemical transformations .
Reaction of 2-cyanopyridine with N-phenylthiosemicarbazide: This step involves the formation of the triazole ring.
Conversion to this compound: This can be achieved through oxidative cyclization and subsequent reactions with appropriate reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives .
Scientific Research Applications
4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiproliferative and anti-inflammatory agent.
Agriculture: It has been studied for its herbicidal and fungicidal properties.
Materials Science: The compound is used in the synthesis of coordination complexes and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Uniqueness
4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features and diverse biological activities. Its ability to form stable coordination complexes and its potential as a therapeutic agent make it distinct from other similar compounds .
Properties
IUPAC Name |
4-phenyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXPHYYFONLBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493930 |
Source
|
Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56041-34-0 |
Source
|
Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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